molecular formula C16H21ClN2O2S2 B6077670 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride

1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride

Cat. No. B6077670
M. Wt: 372.9 g/mol
InChI Key: ANFILDNFISPGGQ-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride, also known as TCS 401, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been investigated for its use in the treatment of various medical conditions.

Scientific Research Applications

1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been investigated for its potential therapeutic applications in various medical conditions, including cancer, inflammation, and neurological disorders. In cancer research, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has demonstrated that 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 can reduce the production of pro-inflammatory cytokines. In neurological disorders, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been investigated for its potential to modulate neurotransmitter systems.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling. It has also been shown to modulate the activity of ion channels and neurotransmitter receptors. Further research is needed to fully elucidate the mechanism of action of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401.
Biochemical and Physiological Effects:
1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been shown to have various biochemical and physiological effects. In cancer research, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been investigated for its potential to modulate neurotransmitter systems, such as the dopamine and serotonin systems.

Advantages and Limitations for Lab Experiments

1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has several advantages for lab experiments, including its ability to selectively modulate signaling pathways and its potential therapeutic applications in various medical conditions. However, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 also has some limitations, including its complex synthesis method and the need for specialized knowledge and equipment. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401.

Future Directions

There are several future directions for research on 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401. One area of research is the investigation of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 in combination with other therapeutic agents, such as chemotherapy drugs. Another area of research is the development of new derivatives of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 with improved pharmacological properties. Additionally, further research is needed to fully elucidate the mechanism of action of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 and its potential therapeutic applications in various medical conditions.
Conclusion:
In conclusion, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 is a synthetic compound with potential therapeutic applications in various medical conditions. Its synthesis method is complex, and its mechanism of action is not fully understood. However, 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 has been shown to have various biochemical and physiological effects, and it has several advantages for lab experiments. Further research is needed to fully elucidate the potential therapeutic applications of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 and its derivatives.

Synthesis Methods

The synthesis of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 involves a series of chemical reactions that begin with the condensation of 2-thiophenecarboxaldehyde and 1-(3-methylphenyl)piperazine. The resulting intermediate is then treated with chlorosulfonic acid to form the sulfonic acid derivative. Finally, the hydrochloride salt is obtained by reacting the sulfonic acid derivative with hydrochloric acid. The synthesis of 1-(3-methylbenzyl)-4-(2-thienylsulfonyl)piperazine hydrochloride 401 is a complex process that requires specialized knowledge and equipment.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2.ClH/c1-14-4-2-5-15(12-14)13-17-7-9-18(10-8-17)22(19,20)16-6-3-11-21-16;/h2-6,11-12H,7-10,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFILDNFISPGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Methylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine;hydrochloride

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